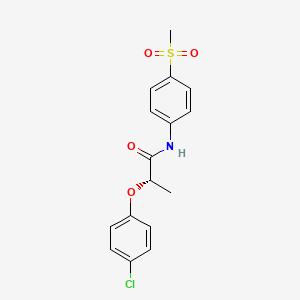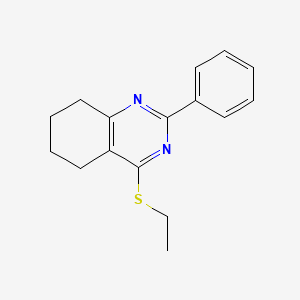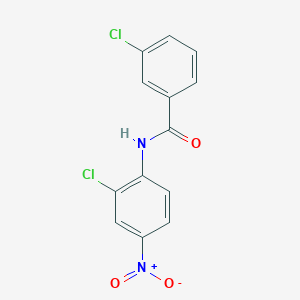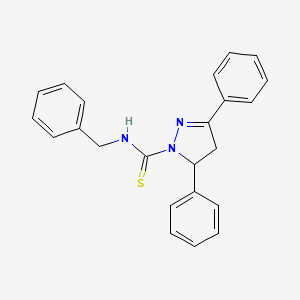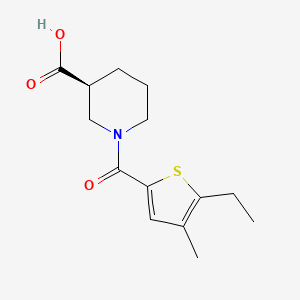
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid, also known as EMPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid selectively inhibits SGLT2, which is responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, leading to a reduction in blood glucose levels. This compound also promotes the excretion of sodium in the urine, which leads to a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to reduce blood glucose levels, body weight, and blood pressure in animal models of diabetes and obesity. This compound has also been shown to improve insulin sensitivity and reduce inflammation in these models. In clinical trials, this compound has been shown to reduce the risk of cardiovascular events and renal failure in patients with type 2 diabetes.
実験室実験の利点と制限
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its selectivity for SGLT2, its ability to reduce blood glucose levels, body weight, and blood pressure, and its potential therapeutic applications in the treatment of diabetes and obesity. However, this compound also has limitations, including its relatively low yield in synthesis and its potential toxicity in high doses.
将来の方向性
For (3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid research include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases, and the investigation of its long-term safety and efficacy in clinical trials. Additionally, the combination of this compound with other drugs may lead to synergistic effects and improved therapeutic outcomes.
合成法
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 2-ethyl-4-methylthiophene-3-carboxylic acid and N-Boc-piperidine-3-carboxylic acid, followed by deprotection of the Boc group. Another method involves the reaction between 2-ethyl-4-methylthiophene-3-carboxylic acid and N-protected piperidine-3-carboxylic acid, followed by deprotection of the protecting group. The yield of this compound using these methods ranges from 30% to 60%.
科学的研究の応用
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. This compound is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, leading to a reduction in blood glucose levels. This compound has also been shown to reduce body weight and improve insulin sensitivity in animal models of diabetes and obesity.
特性
IUPAC Name |
(3S)-1-(5-ethyl-4-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-11-9(2)7-12(19-11)13(16)15-6-4-5-10(8-15)14(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOHDFDTVEGMM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
